N~2~-(2-fluorophenyl)-N~1~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
This compound is a type of glycinamide, which is a class of compounds containing a glycine (the simplest amino acid) where the amino group is substituted. The specific substitutions in this case are 2-fluorophenyl, 3-methoxyphenyl, and phenylsulfonyl groups. These groups could potentially give the compound unique properties, depending on their arrangement and the specific environment .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of the substituted groups around the glycine backbone. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific environment and conditions. For example, under acidic conditions, the amide group could potentially be hydrolyzed to produce glycine and the corresponding amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the specific arrangement of the substituted groups. For example, the presence of the fluorophenyl and methoxyphenyl groups could potentially increase the compound’s lipophilicity, which could influence its solubility and stability .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to fully characterize its properties and potential uses. This could involve in-depth studies of its synthesis, structure, and reactivity, as well as potential applications in fields such as medicine or materials science .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-28-17-9-7-8-16(14-17)23-21(25)15-24(20-13-6-5-12-19(20)22)29(26,27)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVOAKALBYIADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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